molecular formula C28H23FN4O4 B2965572 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide CAS No. 931737-49-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide

Cat. No. B2965572
CAS RN: 931737-49-4
M. Wt: 498.514
InChI Key: NHBUJKGNJLYRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide is a useful research compound. Its molecular formula is C28H23FN4O4 and its molecular weight is 498.514. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with similar structures have been designed and evaluated for their anticancer activity against various cancer cell lines . This suggests that our compound may also be researched for potential anticancer properties.

Histone Deacetylase (HDAC) Inhibition

Related compounds have been used in the construction of HDAC inhibitors , which are important in the study of epigenetics and cancer treatment.

Broad Spectrum of Biological Activities

Quinoxaline derivatives, which are structurally related, have shown a broad spectrum of biological activities . This implies that our compound could be researched for multiple biological effects.

Mitochondrial Membrane Potential Inhibition

Amuvatinib derivatives, which share a similar benzodioxol moiety, have been found to inhibit mitochondrial membrane potential in glucose-starved tumor cells . This could be another potential research application for our compound.

Antibacterial and Antifungal Properties

Pyrazole derivatives are reported to have antibacterial and antifungal effects . Given the structural similarities, our compound might also possess these properties.

Diverse Bioactivities

Pyrazoloquinoline derivatives have been synthesized with potential bioactivities including anti-inflammatory, antiviral, cytotoxic, and antidepressant effects . These activities could also be associated with our compound.

Pharmacological Evolution

Novel pyrazoloquinoline derivatives have been synthesized and evaluated for various pharmacological properties . Our compound may follow a similar path in pharmacological research.

Synthon Applications

Pyrazolone derivatives have been used as powerful synthons in chemical synthesis . The compound could potentially be used in synthetic applications to create new molecules with desired properties.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN4O4/c1-17-3-2-4-19(9-17)13-32-14-22-27(21-11-20(29)6-7-23(21)32)31-33(28(22)35)15-26(34)30-12-18-5-8-24-25(10-18)37-16-36-24/h2-11,14H,12-13,15-16H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBUJKGNJLYRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C6=C2C=CC(=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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